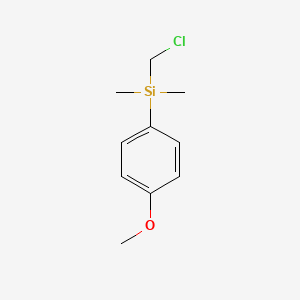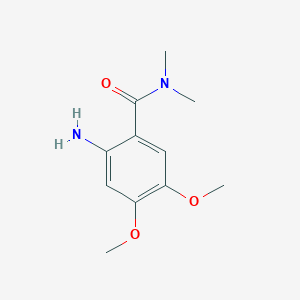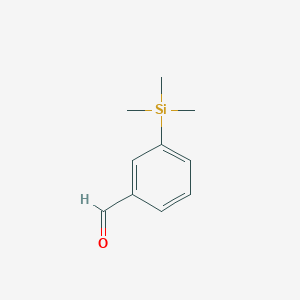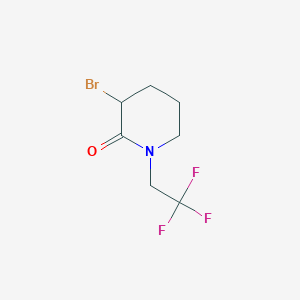
(Chloromethyl)(4-methoxyphenyl)dimethylsilane
Overview
Description
(Chloromethyl)(4-methoxyphenyl)dimethylsilane is an organosilicon compound with the molecular formula C10H15ClOSi and a molecular weight of 214.76 g/mol . This compound is characterized by the presence of a chloromethyl group, a methoxyphenyl group, and two methyl groups attached to a silicon atom. It is commonly used in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
The synthesis of (Chloromethyl)(4-methoxyphenyl)dimethylsilane typically involves the reaction of (4-methoxyphenyl)dimethylsilanol with thionyl chloride (SOCl2) under anhydrous conditions . The reaction proceeds as follows:
(4-methoxyphenyl)dimethylsilanol+SOCl2→this compound+SO2+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(Chloromethyl)(4-methoxyphenyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids under appropriate conditions.
Reduction Reactions: The compound can be reduced to form silane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases (e.g., NaOH), acids (e.g., HCl), and solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) .
Scientific Research Applications
(Chloromethyl)(4-methoxyphenyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (Chloromethyl)(4-methoxyphenyl)dimethylsilane involves the formation of covalent bonds with target molecules through its reactive chloromethyl group. This allows it to modify the structure and function of the target molecules, leading to various effects depending on the specific application. The methoxy group and the silicon atom also play roles in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Similar compounds to (Chloromethyl)(4-methoxyphenyl)dimethylsilane include:
(Chloromethyl)(4-chlorophenyl)dimethylsilane: This compound has a similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
(Chloromethyl)dimethylphenylsilane: This compound lacks the methoxy group, making it less reactive in certain chemical reactions.
(Chloromethyl)dimethylsilanol: This compound has a hydroxyl group instead of a methoxyphenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a reactive chloromethyl group and a stabilizing methoxyphenyl group, making it versatile for various applications.
Properties
IUPAC Name |
chloromethyl-(4-methoxyphenyl)-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClOSi/c1-12-9-4-6-10(7-5-9)13(2,3)8-11/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWPBMXFDSNCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-Allyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3246607.png)

![Ethyl 1-((3s,4s)-3-([1,1'-biphenyl]-4-ylmethyl)-4-hydroxychroman-7-yl)cyclopentanecarboxylate](/img/structure/B3246640.png)

![4-[1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazinyl]phenol](/img/structure/B3246654.png)
![N-([1,1'-Biphenyl]-4-yl)-N-(2-(9,9-diphenyl-9H-fluoren-4-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B3246662.png)
